(2S,4S)-4-methoxypyrrolidine-2-carboxamide hydrochloride
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Overview
Description
(2S,4S)-4-methoxypyrrolidine-2-carboxamide hydrochloride is a chiral compound with potential applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its pyrrolidine ring, which is substituted with a methoxy group and a carboxamide group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-methoxypyrrolidine-2-carboxamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-pyrrolidine-2-carboxylic acid and methanol.
Methoxylation: The pyrrolidine ring is methoxylated using methanol in the presence of a suitable catalyst.
Amidation: The methoxylated pyrrolidine is then subjected to amidation with an appropriate amine to introduce the carboxamide group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-purity starting materials to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-methoxypyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or alkyl halides.
Major Products Formed
Oxidation: Formation of (2S,4S)-4-hydroxypyrrolidine-2-carboxamide.
Reduction: Formation of (2S,4S)-4-methoxypyrrolidine-2-amine.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the substituent introduced.
Scientific Research Applications
(2S,4S)-4-methoxypyrrolidine-2-carboxamide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,4S)-4-methoxypyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-hydroxypyrrolidine-2-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
(2S,4S)-4-methoxypyrrolidine-2-amine: Similar structure but with an amine group instead of a carboxamide group.
(2S,4R)-4-methoxypyrrolidine-2-carboxamide: A diastereomer with different stereochemistry.
Uniqueness
(2S,4S)-4-methoxypyrrolidine-2-carboxamide hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2S,4S)-4-methoxypyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-10-4-2-5(6(7)9)8-3-4;/h4-5,8H,2-3H2,1H3,(H2,7,9);1H/t4-,5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYDJDNKKYDCSY-FHAQVOQBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H](NC1)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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